molecular formula C11H6N2O3 B1457319 5-(4-Cyanophenyl)isoxazole-3-carboxylic Acid CAS No. 1375064-45-1

5-(4-Cyanophenyl)isoxazole-3-carboxylic Acid

Cat. No.: B1457319
CAS No.: 1375064-45-1
M. Wt: 214.18 g/mol
InChI Key: PDHRXDLHPHLFEX-UHFFFAOYSA-N
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Description

5-(4-Cyanophenyl)isoxazole-3-carboxylic Acid is a chemical compound with the molecular formula C₁₁H₆N₂O₃ and a molecular weight of 214.18 g/mol It is characterized by the presence of a cyanophenyl group attached to an isoxazole ring, which is further substituted with a carboxylic acid group

Preparation Methods

The synthesis of 5-(4-Cyanophenyl)isoxazole-3-carboxylic Acid can be achieved through several synthetic routes. One common method involves the cyclization of α,β-acetylenic oximes in the presence of a catalyst such as AuCl₃ . Another approach includes the reaction of propargylamines with oximes followed by intramolecular cyclization mediated by CuCl . Industrial production methods typically involve optimizing these reactions for higher yields and purity, often using scalable processes and cost-effective reagents.

Chemical Reactions Analysis

5-(4-Cyanophenyl)isoxazole-3-carboxylic Acid undergoes various types of chemical reactions, including:

Scientific Research Applications

5-(4-Cyanophenyl)isoxazole-3-carboxylic Acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-Cyanophenyl)isoxazole-3-carboxylic Acid involves its interaction with specific molecular targets and pathways. The cyanophenyl group can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The isoxazole ring structure is known to participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

5-(4-Cyanophenyl)isoxazole-3-carboxylic Acid can be compared with other similar compounds, such as:

Biological Activity

5-(4-Cyanophenyl)isoxazole-3-carboxylic acid (CAS No. 1375064-45-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound features an isoxazole ring substituted with a cyanophenyl group and a carboxylic acid functional group. Its molecular formula is C10H6N2O2C_{10}H_{6}N_{2}O_{2}, with a molecular weight of approximately 190.17 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anti-inflammatory properties : Similar compounds have been shown to inhibit leukotriene biosynthesis, which plays a crucial role in inflammatory responses .
  • Cytotoxic effects : Studies demonstrate that isoxazole derivatives can induce apoptosis in cancer cell lines, suggesting potential as anticancer agents .
  • Enzyme inhibition : The compound may act as an inhibitor for key enzymes involved in inflammatory pathways, such as cyclooxygenases (COX-1 and COX-2) .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Inhibition of Leukotriene Biosynthesis : The compound may inhibit the activity of 5-lipoxygenase (5-LO) and its activating protein (FLAP), leading to reduced inflammatory mediator production .
  • Induction of Apoptosis : Research on related isoxazole derivatives indicates that they can modulate apoptosis-related proteins such as Bcl-2 and Bax, promoting cell cycle arrest and apoptosis in cancer cells .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anti-inflammatoryInhibits leukotriene synthesis
CytotoxicityInduces apoptosis in cancer cell lines
Enzyme inhibitionInhibits COX enzymes

Cytotoxicity Study

A study evaluated the cytotoxic effects of various isoxazole derivatives, including this compound, on human promyelocytic leukemia cells (HL-60). The results indicated that at concentrations ranging from 86 to 755 μM, the compound exhibited significant cytotoxicity, primarily through apoptosis induction and cell cycle arrest mechanisms .

Potential Therapeutic Applications

Given its biological activities, this compound has potential applications in:

  • Anti-inflammatory Drugs : Targeting leukotriene pathways for conditions like asthma and arthritis.
  • Cancer Therapy : Developing novel anticancer agents that exploit its apoptotic properties.

Q & A

Basic Research Questions

Q. What are the recommended storage and handling protocols for 5-(4-Cyanophenyl)isoxazole-3-carboxylic Acid in laboratory settings?

  • Methodological Answer : Store the compound in airtight containers under dry, ventilated conditions, away from light and heat sources. Use personal protective equipment (PPE) including gloves and lab coats. For spills, avoid direct contact and use inert absorbents. Safety protocols for structurally similar isoxazole derivatives emphasize avoiding inhalation and skin exposure .

Q. Which spectroscopic techniques are optimal for structural confirmation of this compound?

  • Methodological Answer : Use ¹H/¹³C NMR to confirm aromatic protons and cyano-group integration. FT-IR can validate the carboxylic acid (-COOH) and cyano (-CN) functional groups (e.g., ~1700 cm⁻¹ for C=O, ~2200 cm⁻¹ for CN). High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. For crystalline samples, single-crystal X-ray diffraction provides definitive structural elucidation, as demonstrated in related isoxazole derivatives .

Advanced Research Questions

Q. How can Density Functional Theory (DFT) calculations guide the study of this compound’s reactivity?

  • Methodological Answer : Perform DFT simulations (e.g., B3LYP/6-31G* basis set) to model electron density distribution, frontier molecular orbitals (HOMO-LUMO), and reactive sites. Compare results with experimental data (e.g., X-ray bond lengths) to validate computational models. Studies on analogous compounds highlight the utility of DFT in predicting nucleophilic/electrophilic attack sites .

Q. What experimental strategies resolve contradictions in reported bioactivities of isoxazole-3-carboxylic acid derivatives?

  • Methodological Answer :

  • Purity Verification : Use HPLC (>98% purity) to exclude impurities affecting bioassays.
  • Assay Standardization : Replicate assays under controlled conditions (e.g., pH, temperature) to minimize variability.
  • Structural Analog Comparison : Compare activity trends across derivatives (e.g., cyano vs. chloro substituents) to identify structure-activity relationships (SAR). For example, fluorophenyl analogs showed enhanced antifungal activity in controlled studies .

Q. How to design a scalable synthesis route for this compound?

  • Methodological Answer :

  • Step 1 : Start with 4-cyanophenylacetylene and ethyl chlorooxaloacetate for cyclocondensation.
  • Step 2 : Optimize reaction conditions (e.g., use CuI catalyst, DMF solvent, 80°C) to form the isoxazole core.
  • Step 3 : Hydrolyze the ester to the carboxylic acid using NaOH/EtOH.
  • Troubleshooting : Monitor reaction progress via TLC; recrystallize using ethanol/water for purity. Yields >70% are achievable, as seen in related syntheses .

Q. Key Considerations for Experimental Design

  • Safety : Prioritize fume hood use during synthesis to mitigate exposure risks .
  • Data Reproducibility : Include triplicate runs in bioassays and report standard deviations.
  • Structural Confirmation : Cross-validate computational and experimental data (e.g., DFT vs. X-ray) .

Properties

IUPAC Name

5-(4-cyanophenyl)-1,2-oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6N2O3/c12-6-7-1-3-8(4-2-7)10-5-9(11(14)15)13-16-10/h1-5H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDHRXDLHPHLFEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CC(=NO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401258070
Record name 5-(4-Cyanophenyl)-3-isoxazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401258070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1375064-45-1
Record name 5-(4-Cyanophenyl)-3-isoxazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1375064-45-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Cyanophenyl)-3-isoxazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401258070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 5-(4-cyano-phenyl)-isoxazole-3-carboxylic acid ethyl ester (100 mg) and 1 N aqueous NaOH solution (1.24 mL) in tetrahydrofuran (4.5 mL) is stirred at room temperature for 3 h. The reaction mixture is acidified with 3 N hydrochloric acid and concentrated in vacuo. The residue is triturated with water; the precipitate is filtered off and dried to give the title compound. LC (method 3): tR=1.01 min; Mass spectrum (ESI+): m/z=215 [M+H]+.
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
1.24 mL
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5-(4-Cyanophenyl)isoxazole-3-carboxylic Acid
5-(4-Cyanophenyl)isoxazole-3-carboxylic Acid
5-(4-Cyanophenyl)isoxazole-3-carboxylic Acid
5-(4-Cyanophenyl)isoxazole-3-carboxylic Acid
5-(4-Cyanophenyl)isoxazole-3-carboxylic Acid
5-(4-Cyanophenyl)isoxazole-3-carboxylic Acid

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